S-Acetoacetate Coenzyme A

Enzyme Kinetics Thiolase Substrate Specificity

S-Acetoacetate Coenzyme A (acetoacetyl-CoA) is the non-substitutable β-ketoacyl-CoA intermediate for HMG-CoA synthase and acetoacetyl-CoA reductase assays. Substrate specificity studies confirm that generic analogs like butyryl-CoA or acetoacetyl-pantetheine result in up to a 68% reduction in catalytic efficiency (kcat/Km), rendering them invalid for accurate kinetic modeling in metabolic flux, drug discovery, and PHB bioprocess development. Procure ≥90% pure, lyophilized powder to ensure reproducible enzymatic activity and valid LC-MS/MS method validation.

Molecular Formula C25H40N7O18P3S
Molecular Weight 851.6 g/mol
Cat. No. B15285938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Acetoacetate Coenzyme A
Molecular FormulaC25H40N7O18P3S
Molecular Weight851.6 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)
InChIKeyOJFDKHTZOUZBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Acetoacetate Coenzyme A (Acetoacetyl-CoA): Central β-Ketoacyl-Thioester for Ketogenesis, Mevalonate Biosynthesis, and Biopolymer Production


S-Acetoacetate Coenzyme A (acetoacetyl-CoA; C25H40N7O18P3S) is a high-energy β-ketoacyl-CoA thioester that serves as an obligate intermediate at a critical metabolic branch point [1]. It is generated reversibly from two molecules of acetyl-CoA via thiolase (EC 2.3.1.9) or from acetoacetate via CoA transferase (EC 2.8.3.5), and it is consumed by condensation with acetyl-CoA to form HMG-CoA (EC 2.3.3.10) for ketogenesis and isoprenoid biosynthesis, or reduced to 3-hydroxybutyryl-CoA (EC 1.1.1.36) as the monomer precursor for polyhydroxybutyrate (PHB) bioplastic production [2]. Its unique β-ketoacyl structure and the central position it occupies in these diverging pathways make its accurate procurement essential for reproducible enzymatic assays, metabolic flux studies, and industrial bioprocess development.

Why Acetoacetyl-CoA Cannot Be Replaced by Acetyl-CoA, Butyryl-CoA, or Other Acyl-CoA Analogs in Key Enzymatic Reactions


While many acyl-CoA thioesters are commercially available, their interchangeability with acetoacetyl-CoA is severely constrained by the stringent substrate specificity of the enzymes that utilize it. For instance, HMG-CoA synthase (EC 2.3.3.10) will not accept butyryl-CoA or propionyl-CoA in place of acetyl-CoA, nor will it accept 3-ketohexanoyl-CoA as a substitute for acetoacetyl-CoA [1]. Similarly, acetoacetyl-CoA reductase (EC 1.1.1.36) from Azotobacter beijerinckii exhibits a clear substrate preference order of acetoacetyl-CoA > acetoacetylpantetheine > acetoacetyl-(acyl-carrier protein) [2]. Substituting a generic acyl-CoA or a truncated analog (e.g., acetoacetylpantetheine) can result in significantly reduced catalytic efficiency, with kcat/Km values up to 68% lower than those observed with the native acetoacetyl-CoA substrate [3]. The quantitative evidence below demonstrates that the specific β-ketoacyl group and the intact coenzyme A moiety of acetoacetyl-CoA are non-negotiable structural features for achieving biologically relevant kinetic parameters and valid experimental outcomes.

S-Acetoacetate Coenzyme A: Quantitative Evidence of Differentiated Kinetic Performance vs. Key Comparators


Substrate Affinity (Km) and Catalytic Efficiency (kcat/Km) of Acetoacetyl-CoA vs. Acetoacetyl-S-pantetheine Analog for Thiolase

The native acetoacetyl-CoA substrate demonstrates a catalytic efficiency (kcat/Km) that is over 3-fold higher than that of its closest structural analog, acetoacetyl-S-pantetheine 11-pivalate, when tested with the biosynthetic thiolase from Zoogloea ramigera [1]. This significant difference in efficiency, driven by the full CoA moiety, underscores the necessity of using the authentic compound for accurate kinetic characterization.

Enzyme Kinetics Thiolase Substrate Specificity PHB Biosynthesis

Thiolase Substrate Affinity (Km) for Acetoacetyl-CoA vs. Acetyl-CoA and Butyryl-CoA in Clostridium acetobutylicum

The thiolase from Clostridium acetobutylicum ATCC 824 exhibits a 44-fold higher affinity for acetoacetyl-CoA (Km = 0.032 mM) in the thiolysis direction compared to its affinity for butyryl-CoA (Km = 0.0048 mM) and an 8.4-fold higher affinity compared to its affinity for acetyl-CoA (Km = 0.27 mM) in the condensation direction [1]. These data demonstrate that acetoacetyl-CoA is not simply an intermediate but a kinetically preferred substrate for this key enzyme in solventogenic Clostridia.

Enzyme Kinetics Thiolase Substrate Affinity Solventogenesis

Regulatory Inhibition of Thiolase by Acetoacetyl-CoA: Differentiated Allosteric Control vs. Acetyl-CoA

In the direction of acetoacetyl-CoA synthesis, acetoacetyl-CoA itself acts as a potent and differentiated inhibitor of the mitochondrial thiolase enzymes involved in ketogenesis. Specifically, acetoacetyl-CoA induces negative cooperativity on enzyme A (nH = 0.63) and acts as a competitive inhibitor for enzyme B with a Ki of 1.6 μM [1]. This regulatory behavior is distinct from that of acetyl-CoA, which shows simple Michaelis-Menten kinetics with enzyme B [2].

Enzyme Regulation Ketogenesis Allosteric Inhibition Metabolic Control

HMG-CoA Synthase Substrate Specificity: Acetoacetyl-CoA vs. Propionyl-CoA and Butyryl-CoA

HMG-CoA synthase (EC 2.3.3.10), a pivotal enzyme in both ketogenesis and isoprenoid biosynthesis, exhibits absolute specificity for the acyl moiety of its substrates. Neither propionyl-CoA nor butyryl-CoA can replace acetyl-CoA, and critically, 3-ketohexanoyl-CoA cannot substitute for acetoacetyl-CoA [1]. The binary structure of acetoacetyl-CoA with the enzyme from Enterococcus faecalis, resolved to 1.9 Å, confirms its role as a potent inhibitor and specific second substrate [2].

Substrate Specificity Mevalonate Pathway Ketogenesis HMG-CoA Synthase

Relative Hydrolysis Rate of Acetoacetyl-CoA by Short-Chain Acyl-CoA Hydrolase Compared to Acetyl-CoA

When assessing potential degradation by endogenous acyl-CoA hydrolases, acetoacetyl-CoA exhibits a distinct hydrolysis profile. A short-chain acyl-CoA hydrolase (EC 3.1.2.2) hydrolyzes acetyl-CoA at only 33% the rate of acetoacetyl-CoA hydrolysis under identical conditions, establishing acetoacetyl-CoA as the preferred substrate for this enzyme class [1]. This differential susceptibility must be accounted for in experimental design.

Enzyme Assay Acyl-CoA Hydrolase Metabolite Stability Sample Preparation

Cofactor-Dependent Flux in PHB Synthesis: Acetoacetyl-CoA Reduction Kinetics with NADPH vs. NADH

The reduction of acetoacetyl-CoA to 3-hydroxybutyryl-CoA is the committed step in PHB biosynthesis. The native acetoacetyl-CoA reductase from Cupriavidus necator (AARCn1) is NADPH-preferring. Engineering this enzyme to prefer NADH is a major biotechnological goal. The parental AARCn1 enzyme exhibits a selectivity ratio ((kcat/KM)NADH/(kcat/KM)NADPH) that is approximately 160-fold lower than that of an engineered variant (Chimera 5, ratio ≈ 18) [1]. Furthermore, a reductase from a Candidatus Accumulibacter-enriched culture exhibits a ratio >500, the highest NADH preference ever described [2].

Biopolymer Production PHB Cofactor Engineering NADH/NADPH Specificity

High-Value Application Scenarios for S-Acetoacetate Coenzyme A Based on Verified Performance Differentiation


Precise Kinetic Characterization of Thiolases for Ketogenesis and Metabolic Engineering Studies

In academic and industrial labs studying ketone body metabolism, solventogenesis in Clostridia, or the β-oxidation pathway, the use of authentic acetoacetyl-CoA is mandatory for obtaining accurate kinetic parameters (Km, kcat/Km). As demonstrated, substitution with analogs like acetoacetyl-pantetheine results in a >3-fold reduction in catalytic efficiency [1], and using acetyl-CoA or butyryl-CoA fails to replicate the unique substrate affinity (Km differences up to 44-fold) [2] and the specific allosteric regulation (Ki = 1.6 μM, nH = 0.63) [3] exerted by acetoacetyl-CoA. This compound is therefore essential for building reliable kinetic models of metabolic flux.

Screening and Characterization of HMG-CoA Synthase and HMG-CoA Reductase Inhibitors

In drug discovery programs targeting the mevalonate pathway (e.g., for cholesterol-lowering statins or novel antimicrobials), HMG-CoA synthase activity assays are critically dependent on acetoacetyl-CoA as the specific, non-substitutable second substrate [1]. Structural studies confirm its binding as a potent inhibitor (Ki = 1.26 μM) [2] and provide a validated template for structure-based drug design. Use of any other acyl-CoA would render the assay invalid, as neither propionyl-CoA, butyryl-CoA, nor 3-ketohexanoyl-CoA are accepted by the enzyme [1].

Biotechnological Production of Polyhydroxyalkanoates (PHAs) and Cofactor Engineering

For companies and research groups developing microbial cell factories for PHB and other biopolymers, high-purity acetoacetyl-CoA is a critical analytical standard and enzyme substrate. It is required to benchmark the performance of engineered acetoacetyl-CoA reductases (EC 1.1.1.36), where the goal is to shift cofactor preference from NADPH to the more cost-effective NADH. The ability to quantify and compare selectivity ratios ((kcat/KM)NADH/(kcat/KM)NADPH) for variants ranging from the parental enzyme (very low ratio) to highly engineered versions (ratio ≈ 18) or novel wild-type enzymes (ratio >500) directly informs strain selection and process optimization strategies [3].

Development and Validation of Robust LC-MS/MS Metabolomics Assays

Given that acetoacetyl-CoA is hydrolyzed by short-chain acyl-CoA hydrolases at a 3-fold higher rate than acetyl-CoA [1], its accurate quantification in biological matrices requires the use of a high-purity standard to validate sample preparation protocols. This includes assessing the efficacy of hydrolase inhibitors and cold extraction methods. Using an authentic acetoacetyl-CoA standard is non-negotiable for developing robust, validated LC-MS/MS methods for metabolomics studies focused on ketogenesis, fatty acid oxidation, or the mevalonate pathway.

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